2,3-Dimethoxytoluene

Catalog No.
S561975
CAS No.
4463-33-6
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxytoluene

CAS Number

4463-33-6

Product Name

2,3-Dimethoxytoluene

IUPAC Name

1,2-dimethoxy-3-methylbenzene

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7-5-4-6-8(10-2)9(7)11-3/h4-6H,1-3H3

InChI Key

WMXFNCKPYCAIQW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC)OC

Synonyms

2,3-Dimethoxytoluene; 3-Methyl-1,2-dimethoxybenzene; 3-Methylcatechol dimethyl ether; 3-Methylveratrole; NSC 72350; o-Homoveratrole

Canonical SMILES

CC1=C(C(=CC=C1)OC)OC

The exact mass of the compound 2,3-Dimethoxytoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72350. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dimethoxytoluene (also known as 3-methylveratrole) is a substituted aromatic ether widely used in organic synthesis as a key intermediate.[1] Its primary value lies in the specific 2,3-dimethoxy substitution pattern on the toluene core, which precisely dictates the outcome of subsequent electrophilic substitution reactions. This structural feature makes it a critical precursor for multi-step syntheses where specific isomer formation is essential, such as in the production of pharmaceutical intermediates and analogs of Coenzyme Q10.[2][3]

Research Fit

Synthetic intermediate Ortho-dimethoxyaryl building block for regiocontrolled transformations
Workflow compatibility Liquid state simplifies volumetric dispensing and formulation
Key synthesis role Enables Jackson cyclisation and annulation strategies

Substituting 2,3-Dimethoxytoluene with other dimethoxytoluene isomers or simpler analogs like veratrole (1,2-dimethoxybenzene) is often unfeasible due to loss of regioselectivity. The specific arrangement of the two methoxy groups and the methyl group directs subsequent functionalization, such as formylation or lithiation, to a single, predictable position on the aromatic ring. Using a different isomer would lead to the formation of incorrect regioisomers or complex product mixtures, necessitating costly and often inefficient purification steps. This makes the precise 2,3-isomer essential for achieving high yields and purity of the desired downstream product without extensive separation protocols.[4][5]

Substitution Risk

Physical state mismatch

3,4-Isomer is a solid at room temperature; handling and dissolution profiles may differ.

Regiochemical requirement

1,2-Dimethoxy pattern is essential for Jackson cyclisation; other isomers may not react.

Analytical misidentification

Similar CAS and molecular weight risk isomer mix-up; confirm via RI or refractive index.

Superior Precursor for 2,3,4-Trimethoxybenzaldehyde, a Key Pharmaceutical Intermediate

In the Vilsmeier-Haack formylation, a critical step for producing pharmaceutical intermediates like 2,3,4-trimethoxybenzaldehyde (an intermediate for Trimetazidine), the choice of starting material dictates yield and purity. Formylation of 1,2,3-trimethoxybenzene, a closely related but more complex precursor, is reported to provide the target aldehyde with a yield of approximately 75% and a purity of ≥99.5%.[6] While direct comparative data is limited, the established high-yield pathways utilizing this specific reaction underscore the importance of a precisely substituted aromatic core for efficient conversion, a role for which 2,3-dimethoxytoluene is a logical precursor for subsequent methylation and formylation.

Evidence DimensionProduct Yield
Target Compound DataServes as a logical precursor for methylation then formylation routes.
Comparator Or Baseline1,2,3-Trimethoxybenzene (comparator precursor) yields 75% of 2,3,4-trimethoxybenzaldehyde.[6]
Quantified DifferenceNot a direct comparison, but highlights the established high efficiency of formylating a correctly pre-substituted benzene ring.
ConditionsVilsmeier-Haack formylation using dimethylformamide (DMF) and phosphorus oxychloride at 80-85 °C.[6]

For multi-step syntheses of pharmaceutical ingredients, maximizing yield at each stage is critical for process efficiency and cost-effectiveness.

Retention Index
Cross-study comparable
RI 1176 (Δ −64 to −95)
VF-5MS column

Reported lowest RI among dimethoxytoluene isomers; supports isomer-specific identification.

Mass spectral match factor 905 further confirms identity.

Enables High-Yield Synthesis of Coenzyme Q0, a Core Structure for Ubiquinones

2,3-Dimethoxytoluene is a foundational building block for synthesizing the quinone ring of Coenzyme Q (ubiquinone) variants.[2] The synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0), a key intermediate for Coenzyme Q10, can be achieved via the oxidation of 3,4,5-trimethoxytoluene. One modern catalytic method reports 73% selectivity at 76% arene conversion for this transformation.[7] This highlights the efficiency of processes starting with a pre-functionalized toluene core, for which 2,3-dimethoxytoluene is a direct and logical starting material for subsequent methylation and oxidation, avoiding more complex routes from less substituted precursors.

Evidence DimensionProduct Selectivity in Oxidation
Target Compound DataDirect precursor to intermediates like 3,4,5-trimethoxytoluene used in high-selectivity CoQ0 synthesis.
Comparator Or BaselineOxidation of 3,4,5-trimethoxytoluene (a downstream derivative) proceeds with 73% selectivity.[7]
Quantified DifferenceN/A (Highlights efficiency of the synthetic route for which the target compound is a key starting material).
ConditionsDivanadium-catalyzed oxidation with hydrogen peroxide.[7]

Accessing the specific 2,3-dimethoxy-5-methyl substitution pattern efficiently is crucial for the economic synthesis of high-value nutraceuticals like Coenzyme Q10.

Density & Refractive Index
Data to verify
Density 1.025 g/mL, n20/D ~1.514 (liquid)
3,4-isomer: solid, d 1.051, n 1.528

Liquid state and lower density simplify handling; refractive index enables rapid identity check.

Literature values; confirm with supplier CoA.

Processability Advantage: Differentiated Physical Properties for Purification

In an industrial setting, the physical properties of isomers can significantly impact process efficiency, particularly in separation and purification steps. 2,3-Dimethoxytoluene has a boiling point of 202-203 °C.[8] This is distinct from its common precursor and potential substitute, veratrole (1,2-dimethoxybenzene), which has a boiling point of 206-207 °C.[9] While seemingly small, this difference can be exploited in fractional distillation processes, allowing for easier separation from related materials, which is a key consideration for achieving high purity at scale.

Evidence DimensionBoiling Point (°C)
Target Compound Data202-203 °C[8]
Comparator Or BaselineVeratrole (1,2-Dimethoxybenzene): 206-207 °C[9]
Quantified Difference3-5 °C lower boiling point than Veratrole.
ConditionsStandard atmospheric pressure (lit.)

A distinct boiling point relative to common starting materials or impurities simplifies purification by distillation, reducing energy costs and improving throughput in a manufacturing environment.

MY336-a Synthesis
Head-to-head comparison
Jackson cyclisation proceeds
Other isomers: no cyclisation

Essential 1,2-dioxygenation pattern for tetrahydroisoquinoline core.

Reported synthetic route; may require Lewis acid optimisation.

Pseudopterosin Aglycone
Class-level inference
10% overall yield, 93% ee
14-step sequence

Reported enantiospecific annulation strategy using this isomer.

Yield and ee from disclosed synthetic study; context-dependent.

Commercial Specification
Supporting evidence
Assay ≥98% (GC)
n20/D 1.5125–1.5165; FTIR conforms

Supports batch-to-batch consistency for multi-step synthesis.

Supplier CoA data; verify upon receipt.

Starting Material for Regio-Defined Pharmaceutical Intermediates

This compound is the right choice for multi-step syntheses where formylation or other electrophilic substitutions must occur at a specific position. Its inherent directing effects ensure high yields of a single regioisomer, making it a valuable precursor for drugs like Trimetazidine and other complex molecules where isomeric purity is a regulatory and efficacy requirement.[6][10]

Core Building Block for Coenzyme Q10 Analogs and Nutraceuticals

For research and production of ubiquinones and their analogs (e.g., Idebenone), 2,3-Dimethoxytoluene provides the correct foundational structure for building the 2,3-dimethoxy-5-methyl quinone head.[2][7] Using this specific starting material simplifies the synthetic route to these high-value antioxidant compounds.

Precursor for Specialty Agrochemicals and Functional Materials

The defined reactivity of 2,3-Dimethoxytoluene makes it suitable for creating complex substituted phenols and anisoles used as building blocks in the agrochemical industry.[11] Its predictable reaction sites allow for the controlled construction of active ingredients where specific substitution patterns are key to biological activity.

Application Fit Matrix

Application
Selection Property
Validation Focus
β-Adrenergic antagonist synthesis
Ortho-dimethoxy substitution
Jackson cyclisation reproducibility
Pseudopterosin aglycone synthesis
Electron-rich aryl precursor
Stereoselective annulation outcome
Plant growth regulator precursor
1,2-Dimethoxy-3-methyl pattern
Regiochemical control in glyoxylate route
Coenzyme methoxatin total synthesis
Aromatic building block
Pfitzinger and umpolung reaction compatibility

XLogP3

2.2

Boiling Point

204.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4463-33-6

Wikipedia

3-Methylveratrole

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